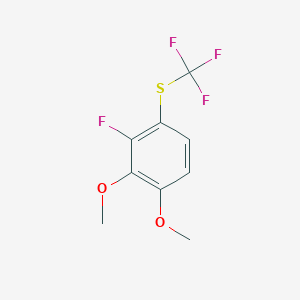

1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18834195

Molecular Formula: C9H8F4O2S

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F4O2S |

|---|---|

| Molecular Weight | 256.22 g/mol |

| IUPAC Name | 3-fluoro-1,2-dimethoxy-4-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(16-9(11,12)13)7(10)8(5)15-2/h3-4H,1-2H3 |

| Standard InChI Key | KDOQYLMLSKFCSB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)SC(F)(F)F)F)OC |

Introduction

Overview of the Compound

1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound characterized by a benzene ring substituted with:

-

Two methoxy groups (-OCH₃) at positions 1 and 2.

-

A fluorine atom (-F) at position 3.

-

A trifluoromethylthio group (-SCF₃) at position 4.

This unique combination of functional groups suggests potential applications in organic synthesis, medicinal chemistry, and materials science due to its electron-withdrawing and electron-donating substituents.

Molecular Formula

C₉H₉F₄O₂S

Molecular Weight

Approximately 256.22 g/mol (calculated).

Structural Features

-

The methoxy groups are electron-donating through resonance effects, increasing the electron density on the benzene ring.

-

The trifluoromethylthio group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which may influence reactivity patterns.

-

The fluorine atom further contributes to the electron-withdrawing nature of the molecule, making it a candidate for electrophilic aromatic substitution reactions.

Potential Applications

-

Pharmaceuticals:

-

Compounds with fluorine and trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability in drug design.

-

The combination of electron-donating and withdrawing groups may allow fine-tuning of biological activity.

-

-

Agrochemicals:

-

Substituted aromatic compounds are commonly used as herbicides, fungicides, or insecticides.

-

The trifluoromethylthio group is known for its role in improving potency and environmental stability.

-

-

Materials Science:

-

Fluorinated aromatics are utilized in creating high-performance polymers or liquid crystals due to their thermal and chemical stability.

-

Synthetic Considerations

The synthesis of this compound likely involves:

-

Starting Material: A dihalogenated benzene derivative (e.g., 1,2-dihalobenzene).

-

Methoxylation: Introduction of methoxy groups via Williamson ether synthesis or nucleophilic substitution.

-

Fluorination: Selective introduction of a fluorine atom using reagents like Selectfluor or KF.

-

Trifluoromethylthiolation: Addition of the trifluoromethylthio group using reagents such as trifluoromethanesulfenyl chloride (CF₃SCl).

Safety and Handling

Given the presence of fluorine-containing groups:

-

Toxicity: Likely low but should be handled with caution due to potential bioactivity.

-

Stability: Expected to be thermally stable but reactive under strong acidic or basic conditions.

-

Environmental Impact: Fluorinated compounds may persist in the environment; proper disposal is essential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume